

"Antiparasitic agent-14" chemical structure and properties

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Compound of Interest

Compound Name: Antiparasitic agent-14

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An In-depth Technical Guide to Antiparasitic Agent-14

This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the hypothetical novel antiparasitic agent, designated "**Antiparasitic agent-14**." This agent is a next-generation benzimidazole carbamate designed for broad-spectrum anthelmintic activity.

Chemical Structure and Properties

"Antiparasitic agent-14" is a synthetic benzimidazole derivative. Its core structure, a fusion of benzene and imidazole rings, is a key pharmacophore in many anthelmintic drugs.[1][2][3]

Chemical Name: methyl [5-(propoxycarbonyl)-1H-benzimidazol-2-yl]carbamate

Molecular Formula: C13H15N3O4

Molecular Weight: 277.28 g/mol

Structure:

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME).[4][5] Key properties of "**Antiparasitic agent-14**" are summarized in the table below.

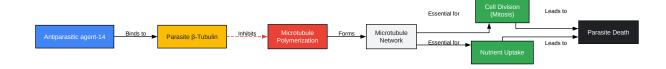


| Property | Value | Method |
|--------------------|--------------------------|---|
| Molecular Weight | 277.28 g/mol | Calculated |
| LogP | 2.85 | Calculated (e.g., cLogP) |
| Aqueous Solubility | < 5 μg/mL | Kinetic Solubility Assay |
| Melting Point | 210-215 °C | Differential Scanning Calorimetry (DSC) |
| pKa (basic) | 5.4 | Potentiometric Titration |
| pKa (acidic) | 10.2 | Potentiometric Titration |
| Chemical Stability | Stable at pH 4-8 for 24h | HPLC-UV |

Mechanism of Action

The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasite cells.[6][7][8] "**Antiparasitic agent-14**" is designed to selectively bind to parasite β -tubulin with high affinity. This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption.[7][9] The disruption of microtubule-dependent processes ultimately leads to the death of the parasite.[6] The selective toxicity of benzimidazoles is attributed to a significantly lower dissociation rate from parasite tubulin compared to mammalian tubulin.[7]

The inhibition of tubulin polymerization by "**Antiparasitic agent-14**" initiates a cascade of events leading to parasite death. A simplified representation of this pathway is depicted below.



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Mechanism of Action for Antiparasitic agent-14.

In Vitro Bioactivity

The anthelmintic activity of "**Antiparasitic agent-14**" has been evaluated against a panel of parasitic nematodes. The following table summarizes its potency in key in vitro assays.

| Assay Type | Parasite Species | IC50 / EC50 |
|------------------------------|---------------------------|-------------|
| Tubulin Polymerization Assay | Porcine brain tubulin | 0.5 μΜ |
| Egg Hatch Assay | Haemonchus contortus | 0.1 μg/mL |
| Larval Motility Assay | Teladorsagia circumcincta | 0.25 μg/mL |
| Adult Worm Motility Assay | Pheretima posthuma | 5 μg/mL |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.[10][11][12] The increase in turbidity due to microtubule formation is monitored spectrophotometrically.[12][13]

Materials:

- Purified porcine brain tubulin (>99% pure)
- Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
- GTP solution (10 mM)
- Glycerol
- "Antiparasitic agent-14" stock solution in DMSO
- Positive control (e.g., Nocodazole)
- 96-well clear-bottom microplates

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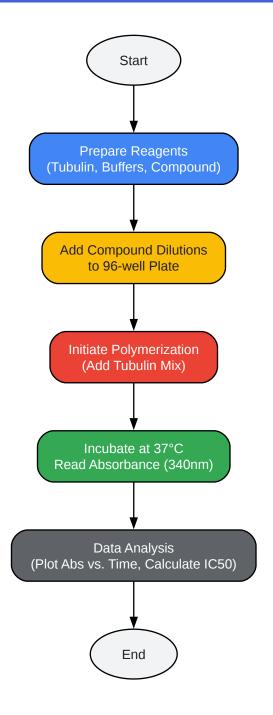


Temperature-controlled microplate reader

Protocol:

- Prepare serial dilutions of "Antiparasitic agent-14" and the positive control in Tubulin Polymerization Buffer.
- On ice, prepare the tubulin polymerization reaction mix containing tubulin (final concentration 3 mg/mL), glycerol (final concentration 10%), and GTP (final concentration 1 mM) in the polymerization buffer.
- Add 10 μL of the compound dilutions to the wells of a pre-warmed 96-well plate.
- To initiate the reaction, add 90 μL of the cold tubulin polymerization mix to each well.
- Immediately place the plate in a microplate reader pre-heated to 37°C.
- Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[10]
- Plot the change in absorbance over time. The IC50 value is determined by plotting the
 percentage of inhibition of the polymerization rate against the logarithm of the inhibitor
 concentration.[10]





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Tubulin Polymerization Assay Workflow.

This assay assesses the efficacy of a compound by observing its effect on the motility of adult worms.[14][15]

Materials:



- Adult earthworms (Pheretima posthuma) due to their anatomical and physiological resemblance to intestinal roundworms.[16]
- Phosphate-buffered saline (PBS)
- "Antiparasitic agent-14" at various concentrations
- Positive control (e.g., Albendazole, 1 mg/mL)[17]
- Negative control (PBS)
- Petri dishes
- · Protocol:
 - Wash adult earthworms with PBS to remove any fecal matter.
 - Place one earthworm in each Petri dish containing 25 mL of the test solution (different concentrations of "Antiparasitic agent-14," positive control, or negative control).
 - Observe the worms for paralysis and death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and fade in color.
 - Record the time taken for paralysis and death for each concentration.

Early assessment of solubility and permeability is crucial in drug discovery.[4][5]

- Aqueous Solubility (Kinetic Method):
 - Prepare a high-concentration stock solution of "Antiparasitic agent-14" in DMSO.
 - Dilute the stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration where the compound may precipitate.
 - Shake the mixture for a set period (e.g., 2 hours) at room temperature.
 - Filter the suspension to remove any precipitated compound.

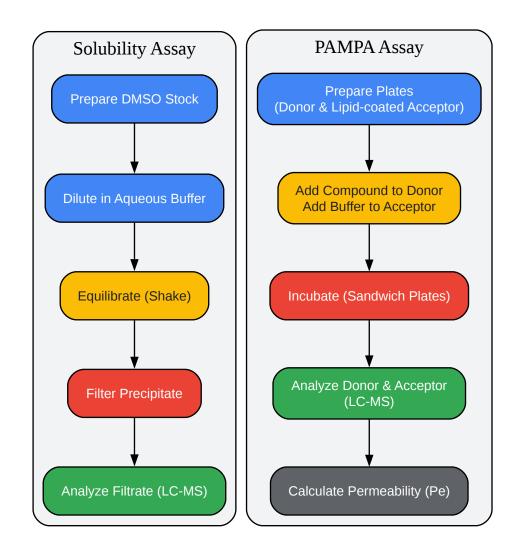
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- Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
- Parallel Artificial Membrane Permeability Assay (PAMPA): This assay predicts passive intestinal absorption.[18]
 - A filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane).
 - The wells of this plate (acceptor plate) are filled with buffer.
 - A donor plate is filled with solutions of "Antiparasitic agent-14" at a known concentration.
 - The acceptor plate is placed on top of the donor plate, and the compound is allowed to permeate through the membrane for a defined time.
 - The concentration of the compound in both the donor and acceptor wells is measured to calculate the permeability coefficient (Pe).





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